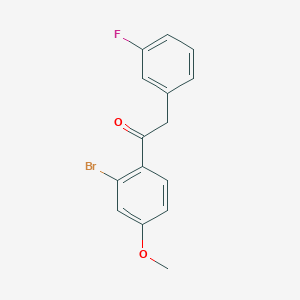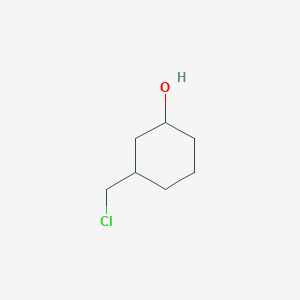
3-(氯甲基)环己醇
描述
3-(Chloromethyl)cyclohexan-1-ol is an organic compound with the CAS Number: 99419-63-3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-(Chloromethyl)cyclohexan-1-ol is C7H13ClO . It has a molecular weight of 148.63 .Physical And Chemical Properties Analysis
3-(Chloromethyl)cyclohexan-1-ol is a liquid at room temperature .科学研究应用
Medicine: Synthesis of Therapeutic Agents
3-(Chloromethyl)cyclohexan-1-ol serves as a precursor in the synthesis of various therapeutic agents. Its structure is pivotal in the formation of compounds that exhibit biological activity, potentially leading to the development of new medications. For instance, its derivatives may be explored for their efficacy in treating conditions such as inflammation or chronic pain .
Agriculture: Pesticide Development
In agriculture, 3-(Chloromethyl)cyclohexan-1-ol can be utilized to create intermediates for pesticides. The chloromethyl group in its structure can act as an alkylating agent, which is useful in the synthesis of compounds that target specific pests without harming crops or the environment .
Materials Science: Polymer Synthesis
This compound finds applications in materials science, particularly in the synthesis of polymers. Its cyclohexanol moiety can be incorporated into polymer chains to alter their properties, such as increasing flexibility or enhancing thermal stability, which is beneficial for creating specialized materials .
Environmental Science: Pollutant Degradation
Researchers in environmental science may investigate the use of 3-(Chloromethyl)cyclohexan-1-ol in the degradation of pollutants. Its chemical structure could be modified to break down toxic substances in the environment, aiding in bioremediation efforts .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound’s reactivity makes it a candidate for studying enzyme inhibition. By interacting with specific amino acid residues in enzymes, it can help in understanding the mechanisms of enzyme action and inhibition, which is crucial for drug design .
Pharmacology: Drug Delivery Systems
The hydroxyl group in 3-(Chloromethyl)cyclohexan-1-ol can be exploited to create prodrugs or to enhance the solubility of pharmaceutical compounds. This can improve drug delivery systems, ensuring that medications are more effectively absorbed by the body .
Chemical Engineering: Process Optimization
In chemical engineering, this compound can be used to optimize synthesis processes. Its reactivity can be harnessed to develop more efficient pathways for chemical reactions, reducing waste and improving yields in industrial settings .
Analytical Chemistry: Chromatography Standards
Finally, 3-(Chloromethyl)cyclohexan-1-ol can be used as a standard in chromatographic analyses. Its unique chemical signature allows it to serve as a reference point for identifying other compounds in complex mixtures, which is essential for quality control in various industries .
安全和危害
属性
IUPAC Name |
3-(chloromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBXMNAOXSVAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)

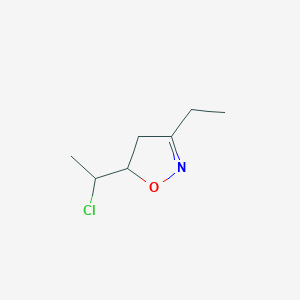
![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)
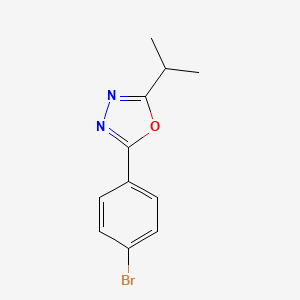
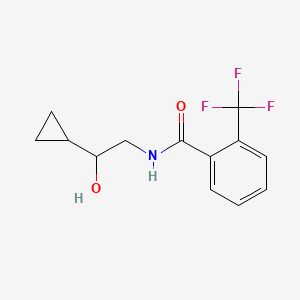
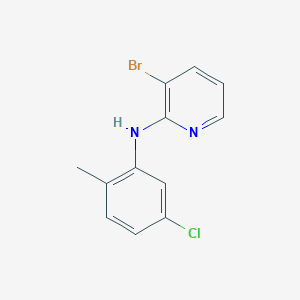
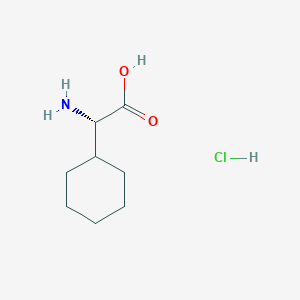
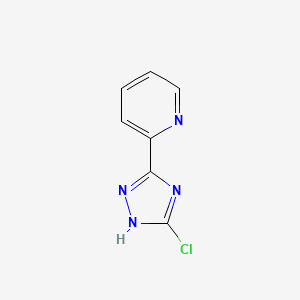
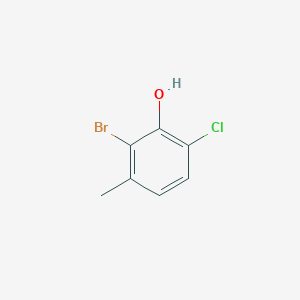
![1-[2-(Allyloxy)phenyl]ethanamine](/img/structure/B1525538.png)
![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)

